molecular formula C11H23ClN2O2S B2651382 N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride CAS No. 1803590-13-7

N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride

Cat. No.: B2651382
CAS No.: 1803590-13-7
M. Wt: 282.83
InChI Key: LYSURLLWZJIBPZ-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a cyclobutyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

    Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group is incorporated through sulfonylation reactions using methanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine:

    Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with Receptors: Modulating receptor activity and influencing cellular responses.

    Alter Signal Transduction Pathways: Affecting downstream signaling events and cellular functions.

Comparison with Similar Compounds

  • N-(azepan-4-yl)-N-cyclobutylacetamide hydrochloride
  • N-(azepan-4-yl)-3-chlorobenzamide hydrochloride

Comparison:

  • Structural Differences: While similar in having an azepane ring, the substituents on the nitrogen atom and the nature of the sulfonamide or acetamide groups differ.
  • Unique Properties: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride is unique due to its methanesulfonamide moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13(10-4-2-5-10)11-6-3-8-12-9-7-11;/h10-12H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSURLLWZJIBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CCC1)C2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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